molecular formula C12H8FNO B11901174 4-Fluoro-2-(pyridin-4-yl)benzaldehyde

4-Fluoro-2-(pyridin-4-yl)benzaldehyde

Cat. No.: B11901174
M. Wt: 201.20 g/mol
InChI Key: HEGQCMXVBHFDMX-UHFFFAOYSA-N
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Description

4-Fluoro-2-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO and a molecular weight of 201.2 g/mol . It is a substituted benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(pyridin-4-yl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-fluorobenzaldehyde is reacted with a pyridine boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-(pyridin-4-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyridin-4-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in drug development, it may interact with specific proteins or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(pyridin-4-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyridine ring, which confer distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the pyridine ring enhances its ability to interact with biological targets .

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

4-fluoro-2-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-11-2-1-10(8-15)12(7-11)9-3-5-14-6-4-9/h1-8H

InChI Key

HEGQCMXVBHFDMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NC=C2)C=O

Origin of Product

United States

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